molecular formula C13H19N3O B5727536 N-benzyl-4-methyl-1-piperazinecarboxamide CAS No. 116818-74-7

N-benzyl-4-methyl-1-piperazinecarboxamide

Cat. No. B5727536
CAS RN: 116818-74-7
M. Wt: 233.31 g/mol
InChI Key: VVYSNDPTUQUFQP-UHFFFAOYSA-N
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Description

N-benzyl-4-methyl-1-piperazinecarboxamide, also known as BMPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BMPC belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anticancer, antifungal, and antiviral properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-1-piperazinecarboxamide is not fully understood. However, it has been proposed that this compound may exert its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes. For instance, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression and chromatin structure.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. This compound has also been shown to inhibit the growth of fungal strains by disrupting the fungal cell wall and membrane. Additionally, this compound has been found to inhibit the replication of the influenza virus by inhibiting the activity of the viral polymerase.

Advantages and Limitations for Lab Experiments

N-benzyl-4-methyl-1-piperazinecarboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been found to exhibit potent biological activities at low concentrations. However, this compound has some limitations for use in laboratory experiments. It has poor solubility in water, which can limit its use in aqueous-based experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-benzyl-4-methyl-1-piperazinecarboxamide. One potential future direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another potential future direction is to investigate the potential of this compound as a therapeutic agent for the treatment of fungal infections. Further studies are needed to determine the mechanism of action of this compound against fungal strains and to evaluate its efficacy in vivo. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for the treatment of viral infections.

Synthesis Methods

The synthesis of N-benzyl-4-methyl-1-piperazinecarboxamide involves the reaction of benzylamine with 4-methylpiperazinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-benzyl-4-methyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to possess antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, this compound has been found to exhibit antiviral activity against the influenza virus.

properties

IUPAC Name

N-benzyl-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15-7-9-16(10-8-15)13(17)14-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYSNDPTUQUFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357659
Record name 1-Piperazinecarboxamide, 4-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116818-74-7
Record name 1-Piperazinecarboxamide, 4-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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